3-Bromo-5-iodobenzamide
Overview
Description
3-Bromo-5-iodobenzamide is a halogenated benzamide derivative with the molecular formula C7H5BrINO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method involves the bromination and iodination of benzamide using reagents such as bromine and iodine in the presence of catalysts. The reaction conditions often include the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal acetylenes.
Cyclization Reactions: It can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions may vary, but they often involve elevated temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from these reactions include various substituted benzamides, indole derivatives, and other nitrogen-containing heterocyclic compounds .
Scientific Research Applications
3-Bromo-5-iodobenzamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to form bioactive molecules.
Material Science: It can be used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzamide in biological systems involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-iodoacetophenone
- 2-Amino-5-bromo-3-iodobenzamide
Uniqueness
3-Bromo-5-iodobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various synthetic and medicinal applications .
Properties
IUPAC Name |
3-bromo-5-iodobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEUEDBMFCLOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.